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molecular formula C5H8Cl2O2 B1604765 3,3'-Dichloropivalic acid CAS No. 67329-11-7

3,3'-Dichloropivalic acid

Cat. No. B1604765
M. Wt: 171.02 g/mol
InChI Key: DDSPBKFTRPWDLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05705456

Procedure details

DMF (1 drop) was added to a solution of 2,2-bis(chloromethyl)propanoic acid (1.4 g) in DCM (1.5 ml), the solution was cooled to 0° C. and oxalyl chloride (0.75 ml) added. After gas evolution had stopped the mixture was concentrated in vacuo to give the sub-title compound as a yellow oil (1.51 g) which was used directly in the next step.
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH2:8][Cl:9])([CH3:7])[C:4](O)=[O:5].C(Cl)(=O)C([Cl:13])=O>CN(C=O)C.C(Cl)Cl>[Cl:1][CH2:2][C:3]([CH2:8][Cl:9])([CH3:7])[C:4]([Cl:13])=[O:5]

Inputs

Step One
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
ClCC(C(=O)O)(C)CCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCC(C(=O)Cl)(C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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